3-(Dodecylthio)propionic acid

Polymer stabilization Thioether antioxidants Chain-length optimization

Conventional thioester antioxidants lack a free -COOH group, preventing direct esterification with polyols or covalent attachment to polymers. 3-(Dodecylthio)propionic acid overcomes this limitation as a versatile building block for custom antioxidant synthesis. • Enables esterification with pentaerythritol, polyether glycols, and hydroxyl-functional polymers for tailored polyolefin stabilization. • C12 alkyl chain provides optimal polyolefin compatibility and thermal stability (bp 397.5°C). • Offers dual antioxidant/lubricant performance in rigid PVC, simplifying formulations.

Molecular Formula C15H30O2S
Molecular Weight 274.5 g/mol
CAS No. 1462-52-8
Cat. No. B073971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dodecylthio)propionic acid
CAS1462-52-8
Molecular FormulaC15H30O2S
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSCCC(=O)O
InChIInChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17)
InChIKeyVKLOPQHLJNFYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dodecylthio)propionic Acid Procurement Profile


3-(Dodecylthio)propionic acid (CAS 1462-52-8) is a sulfur-containing carboxylic acid with the molecular formula C15H30O2S and a molecular weight of 274.46 g/mol . The compound exists as a white to yellow crystalline powder with a melting point of 61°C (range 59.0–63.0°C depending on purity) . It is functionally classified as a thioether-containing fatty acid derivative and serves primarily as a versatile synthetic intermediate in industrial antioxidant production. Unlike its more widely commercialized ester derivatives (e.g., dilauryl thiodipropionate, CAS 123-28-4; pentaerythritol tetrakis(3-dodecylthiopropionate), CAS 29598-76-3), the free acid form provides a reactive carboxylic acid handle that enables direct esterification with diverse alcohols and polyols to generate custom antioxidant architectures [1].

Reactive handle Free -COOH enables direct esterification with polyols and polymer backbones
Custom antioxidant synthesis Building block for tailored thioether antioxidants with defined architectures
Polyolefin compatibility C12 chain supports polyolefin matrix integration and processability

Why 3-(Dodecylthio)propionic Acid Cannot Be Substituted


Substituting 3-(dodecylthio)propionic acid with commercial thiodipropionate esters (e.g., dilauryl thiodipropionate, CAS 123-28-4) or shorter-chain analogs (e.g., 3-(decylthio)propionic acid derivatives) fundamentally alters both synthetic utility and performance outcomes. The free carboxylic acid moiety enables direct covalent attachment to polymer backbones or polyol cores via esterification—a reactive capability entirely absent in preformed ester antioxidants [1]. Additionally, the dodecyl (C12) chain length provides a specific hydrophobic–hydrophilic balance that differs quantifiably from shorter-chain (C10) or longer-chain (C16/C18) thioether analogs: shorter chains reduce compatibility with polyolefin matrices, while longer chains increase melting point and may impair processing [2]. Generic substitution therefore compromises not only the synthetic pathway but also the ultimate antioxidant efficacy, thermal stability profile, and polymer compatibility of the final formulated product [3].

Functional group mismatch

Ester derivatives lack free carboxylic acid; covalent attachment and custom esterification are not feasible.

Chain-length sensitivity

C12 chain provides reported hydrophobicity balance for polyolefins; shorter or longer chains may reduce compatibility or increase processing difficulty.

Dual-function loss

PVC lubricity property requires the free acid; thioester antioxidants offer only oxidative stabilization, not combined processing aid.

3-(Dodecylthio)propionic Acid Differentiation Evidence


Chain Length and Antioxidant Efficacy in Polyolefins

The C12 alkyl chain in 3-(dodecylthio)propionic acid derivatives confers optimal antioxidant performance in polyolefins compared to shorter-chain (C8, C10) or longer-chain (C16, C18) thioether analogs. In enzymatic esterification studies of dialkyl 3,3′-thiodipropionates, the didodecyl (C12) ester exhibited a maximum conversion yield of >95% within 4 hours using Novozym 435 lipase, comparable to dioctyl (C8) but with superior thermal stability in the final antioxidant product [1]. The dodecyl chain length provides the specific hydrophobicity required for compatibility with polyethylene and polypropylene matrices without the excessive crystallinity that impairs processing with C16 or C18 derivatives [2].

Chain length vs. antioxidant performance
Class-level inference
C12 esters achieve >95% conversion in 4 h via lipase
Reported C12 chain supports polyolefin compatibility
Data to verify; class-level trend
Polymer stabilization Thioether antioxidants Chain-length optimization

Synthetic Versatility of Free Carboxylic Acid

3-(Dodecylthio)propionic acid contains a reactive carboxylic acid group (-COOH) that is absent in commercial thioether antioxidants such as dilauryl thiodipropionate (DLTDP, CAS 123-28-4) and pentaerythritol tetrakis(3-dodecylthiopropionate) (Antioxidant 412S, CAS 29598-76-3) [1]. This functional distinction enables direct esterification with diverse alcohols, polyols, and polymer-bound hydroxyl groups, as demonstrated in US Patent 3,758,549 where the acid is reacted with pentaerythritol to produce the tetrakis ester (Antioxidant 412S) and with ethylene glycol to yield bis-ester stabilizers [2]. The free acid can also be incorporated into polymer backbones via covalent attachment, providing non-migratory antioxidant protection that preformed esters cannot achieve [3].

Synthetic versatility
Head-to-head comparison
Target: one reactive -COOH; Comparators: zero -COOH
Free acid enables covalent antioxidant architectures
Patent-reported esterification routes
Antioxidant synthesis Esterification Polymer-bound stabilizers

Thermal Stability vs Short-Chain Thioether Acids

The thermal stability profile of 3-(dodecylthio)propionic acid, characterized by a melting point of 61°C and a boiling point of 397.5°C at 760 mmHg, positions it as a more thermally robust synthetic intermediate compared to lower molecular weight thioether acids such as 3-(methylthio)propionic acid (C4) or 3-(ethylthio)propionic acid (C5) [1]. The extended dodecyl chain contributes to a higher molecular weight (274.46 g/mol) and increased thermal stability, allowing the compound to withstand polymer compounding temperatures typical in polyolefin processing (180–250°C) without premature volatilization or degradation . This thermal profile is comparable to the ester derivative dilauryl thiodipropionate (DLTDP), which is widely employed as a heat-stable auxiliary antioxidant in polyethylene and polypropylene .

Thermal stability
Class-level inference
Boiling point 397.5°C
Melting point 61°C
Supports processing stability at polyolefin compounding temperatures
Compared to lower MW analogs; no direct source cited
Thermal stability Processing conditions Polymer compounding

PVC Lubricity: Free Acid vs Thioesters

3-(Dodecylthio)propionic acid demonstrates a functional property not shared by its ester derivatives: the ability to reduce surface friction and improve lubricity in polyvinyl chloride (PVC) materials when added directly to the polymer matrix . This lubricating effect is attributed to the free carboxylic acid group and the long hydrophobic dodecyl chain, which together provide both polar interaction with PVC and external lubrication at the polymer–metal interface during extrusion and molding operations. In contrast, the corresponding ester derivatives such as dilauryl thiodipropionate (DLTDP) function solely as auxiliary antioxidants and do not contribute measurable lubricity enhancement . The dual functionality—combined antioxidant activity and internal/external lubrication—offers formulation simplification in PVC compounding [1].

PVC lubricity
Head-to-head comparison
Free acid provides antioxidant + lubricity; DLTDP provides antioxidant only
Dual functionality may simplify PVC formulations
Reported application data; validate in specific formulation
PVC processing Lubricity Surface friction reduction

3-(Dodecylthio)propionic Acid Procurement and Applications


Custom Thioether Antioxidant Synthesis for Polyolefins

This application scenario applies when an industrial user requires a tailored thioether antioxidant with specific ester architecture (e.g., pentaerythritol tetrakis ester, polyether glycol bis-esters) for polyethylene or polypropylene stabilization. 3-(Dodecylthio)propionic acid serves as the essential free acid building block for esterification with polyols, as documented in US Patent 3,758,549 and US Patent 4,216,116 [1]. The C12 chain length provides optimal hydrophobicity for polyolefin compatibility while maintaining sufficient thermal stability (boiling point 397.5°C) to withstand esterification and polymer compounding conditions [2]. Preformed commercial esters cannot substitute for the free acid in custom synthesis protocols.

Polymer-Bound Non-Migratory Antioxidants

This scenario applies to research and development efforts focused on creating covalently attached antioxidant moieties that resist migration, leaching, and extraction from polymer matrices. The free carboxylic acid group of 3-(dodecylthio)propionic acid enables direct esterification with hydroxyl-functional polymers or copolymerization with vinyl monomers bearing hydroxyl side groups [1]. This synthetic route is inaccessible using commercial thioester antioxidants (DLTDP, Antioxidant 412S), which lack the reactive -COOH handle required for covalent attachment. The resulting polymer-bound stabilizers offer extended service life in applications subject to solvent exposure or food contact regulations [2].

Combined Antioxidant and Lubricant in PVC

This application scenario is relevant when PVC compounders seek to simplify formulations by employing a single additive that provides both oxidative stabilization and surface lubricity enhancement. As documented in technical product literature, 3-(dodecylthio)propionic acid reduces surface friction and improves lubricity in PVC finished products while also contributing antioxidant protection [1]. This dual functionality differentiates it from conventional thioester antioxidants such as DLTDP, which provide antioxidant activity only and require separate lubricant additives [2]. The scenario is most applicable to rigid PVC extrusion and injection molding operations where both oxidative stability and metal release properties are critical.

Synergistic Phenolic/Thioether Antioxidants for Elastomers

This application scenario applies to the production of complex antioxidant systems where thioether esters of 3-(dodecylthio)propionic acid are combined with phenolic antioxidants to achieve synergistic stabilization of butadiene/styrene (SBR) and butadiene/acrylonitrile (NBR) polymers. As disclosed in US Patent 4,242,217, esters such as 3,6,9-trioxaundecane-1,11-bis(3-n-dodecylthiopropionate) produced from the free acid demonstrate enhanced antioxidant efficacy when combined with amine-based or phenolic co-antioxidants [1]. The free acid form is the essential precursor for synthesizing these specialized thioether–polyether hybrid esters that optimize elastomer protection against thermal and oxidative degradation [2].

Application
Selection Property
Validation Focus
Custom polyolefin antioxidant synthesis
Free carboxylic acid reactivity
Esterification efficiency with polyols
Polymer-bound non-migratory stabilizers
Covalent attachment capability
Non-migratory antioxidant validation
PVC dual-function additive
Lubricity + antioxidant activity
Processing and oxidative stability testing
Synergistic elastomer stabilization
Thioether-phenolic compatibility
Reported synergistic efficacy review

Technical Documentation Hub

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